molecular formula C15H11Cl2N3O4 B5720291 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate

Cat. No.: B5720291
M. Wt: 368.2 g/mol
InChI Key: MCBFUMNAOCVDAU-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the intermediate compounds through reactions such as nitration, reduction, and condensation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and dichlorobenzoates, such as:

Uniqueness

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4/c16-10-3-6-13(17)12(8-10)15(21)24-19-14(18)7-9-1-4-11(5-2-9)20(22)23/h1-6,8H,7H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBFUMNAOCVDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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